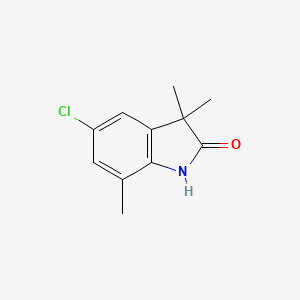
2,4,6-Trimethylnonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylnonan-4-ol is an organic compound with the molecular formula C12H26O and a molar mass of 186.33424 g/mol It is a type of alcohol characterized by the presence of three methyl groups attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,6-trimethyl-1-nonene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylnonan-4-one or 2,4,6-trimethylnonanal.
Reduction: Formation of 2,4,6-trimethylnonane.
Substitution: Formation of 2,4,6-trimethylnonyl chloride or bromide.
Applications De Recherche Scientifique
2,4,6-Trimethylnonan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylnonan-4-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological molecules. Its effects may be mediated through the modulation of enzyme activity, receptor binding, or alteration of membrane properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethylnonane
- 2,6,8-Trimethyl-4-nonanol
- 2,4,8-Trimethyl-6-nonanol
Comparison
Compared to similar compounds, 2,4,6-Trimethylnonan-4-ol is unique due to the specific positioning of its hydroxyl group and methyl substituents. This structural arrangement influences its reactivity, physical properties, and potential applications. For example, the presence of the hydroxyl group at the 4-position makes it more reactive in oxidation and substitution reactions compared to its fully saturated analog, 2,4,6-Trimethylnonane.
Propriétés
Numéro CAS |
84110-44-1 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2,4,6-trimethylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3 |
Clé InChI |
RTGWCORQKNEYIB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)


![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)

![3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol](/img/structure/B13191018.png)

![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13191029.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)


